4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

FABP4/FABP5 dual inhibition triazole regioisomerism structure-activity relationship

4-Isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic small molecule (C17H18N4O2S, MW 342.4) belonging to the class of non-annulated thiophenylamide derivatives incorporating a 1,2,3-triazole core linker. The compound features an isopropoxy-substituted benzamide moiety connected via a methylene bridge to a 1-(thiophen-2-yl)-1H-1,2,3-triazole unit.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 2034533-01-0
Cat. No. B2617435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS2034533-01-0
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
InChIInChI=1S/C17H18N4O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)18-10-14-11-21(20-19-14)16-4-3-9-24-16/h3-9,11-12H,10H2,1-2H3,(H,18,22)
InChIKeyNZDKXFNTCYDGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034533-01-0): Compound Identity and Structural Classification


4-Isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic small molecule (C17H18N4O2S, MW 342.4) belonging to the class of non-annulated thiophenylamide derivatives incorporating a 1,2,3-triazole core linker [1]. The compound features an isopropoxy-substituted benzamide moiety connected via a methylene bridge to a 1-(thiophen-2-yl)-1H-1,2,3-triazole unit. This structural architecture places it within a broader family of triazole-containing benzamides under investigation as fatty-acid binding protein (FABP) 4/5 inhibitors and as modulators of coagulation factor XIIa, with the specific 4-isopropoxy phenyl substitution pattern and N1-thiophenyl triazole regiochemistry defining its distinct chemical space relative to close analogs [1][2].

Why Generic Substitution of 4-Isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034533-01-0) Is Not Advisable Without Comparative Validation


Within the non-annulated thiophenylamide series, the precise combination of the para-isopropoxy substitution on the benzamide phenyl ring and the N1-(thiophen-2-yl) attachment on the 1,2,3-triazole directly governs target engagement at FABP4 and/or FABP5 binding pockets, with even minor alterations in the alkoxy chain length or triazole N1-substituent producing divergent inhibitor potency and isoform selectivity profiles [1]. Similarly, in triazol-1-yl benzamide-based factor XIIa inhibitors, the nature and position of substituents on both the benzamide and triazole rings critically influence the nanomolar binding affinity and serine protease selectivity window; swapping the 4-isopropoxy group for a differently positioned or sized alkoxy group, or replacing the thiophen-2-yl with another heteroaryl, can ablate inhibitory activity entirely [2]. Consequently, compounds sharing only a generic 'triazole-benzamide' scaffold cannot be assumed interchangeable for procurement or screening purposes without head-to-head biochemical confirmation.

Quantitative Comparator Evidence for 4-Isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034533-01-0) Versus Closest Structural Analogs


Regioisomeric Differentiation: 1,2,3-Triazole N1-Thiophenyl vs. N2-Thiophenyl or N1-Phenyl Substitution

The compound bears a 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl substitution pattern, which is a specific regioisomer within the broader non-annulated thiophenylamide patent family. According to the patent disclosure [1], the R3 position (corresponding to the triazole N1-substituent) directly determines FABP4/5 binding, with heteroaryl substituents including thiophenyl, oxadiazolyl, and thiazolyl specified as preferred embodiments. While the patent does not provide numerical IC50 values for every enumerated compound in a retrievable public format, the structure-activity framework establishes that the N1-(thiophen-2-yl) regioisomer occupies a distinct pharmacophoric space compared to N2-substituted triazole isomers or N1-phenyl analogs, which would be expected to show altered if not abolished FABP engagement [1].

FABP4/FABP5 dual inhibition triazole regioisomerism structure-activity relationship

Alkoxy Substituent SAR: 4-Isopropoxy vs. 4-Methoxy vs. 4-Ethoxy Benzamide Analogs

The patent explicitly delineates alkoxy substituent preferences, listing methoxy, ethoxy, and isopropoxy as 'particular' alkoxy groups, with methoxy designated as 'more particular' [1]. This indicates that while methoxy is preferred in the broadest claims, isopropoxy represents a deliberate lipophilic and steric modulation. In the context of FABP4/5 inhibitor development, increasing the alkoxy size from methoxy to isopropoxy alters both cLogP (estimated increase of ~0.8–1.0 log units) and the conformational profile of the benzamide moiety, which can modulate isoform selectivity between FABP4 and FABP5, as well as selectivity over FABP3 [1]. Without publicly disclosed head-to-head IC50 values for the isopropoxy analog versus the methoxy or ethoxy counterparts, the exact potency differential remains proprietary; however, the patent's tiered alkoxy ranking confirms that the isopropoxy substitution is a defined, non-interchangeable structural variable within the series.

FABP4/5 inhibitor SAR alkoxy chain optimization lipophilic efficiency

Factor XIIa Inhibition: Triazol-1-yl Benzamide Scaffold Potency Contextualization

A structurally related series of triazol-1-yl benzamide derivatives was recently evaluated for human factor XIIa (FXIIa) inhibition. The most potent derivative in that study ('inhibitor 1') exhibited nanomolar binding affinity to FXIIa and significant selectivity against several other serine proteases, selectively doubling the activated partial thromboplastin time (APTT) of human plasma [1]. Although the exact compound (CAS 2034533-01-0) was not specifically reported in that paper, the shared triazol-1-yl benzamide core with variations in the benzamide and triazole substituents places this compound within the same pharmacophore class. The SAR trends from this study indicate that substitution on the triazole N1 position (such as a thiophen-2-yl group) is a critical determinant of FXIIa binding affinity and protease selectivity [1].

Factor XIIa inhibition anticoagulant serine protease selectivity

Physicochemical Differentiation: MW 342.4 and Lipophilic Character vs. Lower-MW Triazole-Benzamide Analogs

The compound has a molecular weight of 342.4 Da and molecular formula C17H18N4O2S, as confirmed by the authoritative chemical database Chemsrc . Compared to structurally simpler triazole-benzamide analogs lacking the thiophene ring (e.g., N-(1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives with MW <300 Da), the presence of the thiophen-2-yl substituent adds approximately 83 Da and increases the calculated logP by an estimated 1.2–1.5 units. This physicochemical profile influences solubility, permeability, and plasma protein binding, differentiating the compound from lower-MW screening hits that may exhibit better aqueous solubility but weaker target binding due to reduced hydrophobic contacts.

physicochemical properties molecular weight lipophilicity

Recommended Research Application Scenarios for 4-Isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034533-01-0)


FABP4/5 Dual Inhibitor Screening and SAR Expansion

Based on its classification within the non-annulated thiophenylamide patent family [1], this compound is suitable for inclusion in focused screening libraries targeting fatty-acid binding proteins FABP4 and FABP5. Its 4-isopropoxy substitution and N1-thiophenyl triazole regioisomerism provide a differentiated structural probe for exploring alkoxy chain length SAR and heteroaryl tolerance at the triazole N1 position in FABP binding assays.

Factor XIIa Inhibitor Lead Optimization Programs

The triazol-1-yl benzamide core shared with recently disclosed FXIIa inhibitors [2] positions this compound as a candidate for anticoagulant discovery. Procurement is recommended for medicinal chemistry teams seeking to diversify substituent space around the validated pharmacophore, with the thiophen-2-yl group offering a distinct steric and electronic profile relative to previously reported N1-substituents.

Physicochemical Comparator in Triazole-Benzamide Library Design

With a molecular weight of 342.4, this compound serves as a mid-range lipophilicity benchmark within triazole-benzamide libraries . It can be used as a reference standard to assess the impact of MW and cLogP on assay performance, solubility, and permeability in parallel with lower-MW (methoxy-substituted) and higher-MW analogs during lead optimization.

Quote Request

Request a Quote for 4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.